1-(4-aminophenyl)-1,3,3-trimethyl-2H-inden-5-amine;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione

Beschreibung

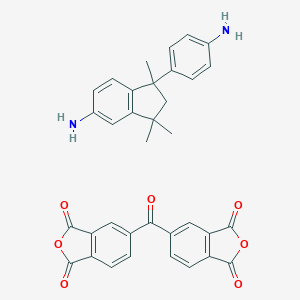

The compound 1-(4-aminophenyl)-1,3,3-trimethyl-2H-inden-5-amine;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione is a hybrid molecule comprising two distinct moieties:

- 1-(4-Aminophenyl)-1,3,3-trimethyl-2H-inden-5-amine: An aromatic amine with an inden backbone (CAS 54628-89-6; molecular formula C₁₈H₂₂N₂, MW 266.38 g/mol). Key properties include a density of 1.091 g/cm³, boiling point of 432.3°C, and industrial use as a precursor in polyimide resins .

- 5-(1,3-Dioxo-2-Benzofuran-5-Carbonyl)-2-Benzofuran-1,3-Dione: A benzofuran-dione derivative contributing to the polymer matrix (combined molecular formula C₃₅H₂₈N₂O₇, MW 588.606 g/mol). It exhibits high thermal stability (>300°C melting point) and is utilized in advanced materials .

The combined compound is a polyimide resin with applications in high-performance electronics and coatings due to its thermal resistance and mechanical strength .

Eigenschaften

IUPAC Name |

1-(4-aminophenyl)-1,3,3-trimethyl-2H-inden-5-amine;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2.C17H6O7/c1-17(2)11-18(3,12-4-6-13(19)7-5-12)15-9-8-14(20)10-16(15)17;18-13(7-1-3-9-11(5-7)16(21)23-14(9)19)8-2-4-10-12(6-8)17(22)24-15(10)20/h4-10H,11,19-20H2,1-3H3;1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDTDIQLZIBORMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2=C1C=C(C=C2)N)(C)C3=CC=C(C=C3)N)C.C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H28N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70910001 | |

| Record name | 5,5'-Carbonyldi(2-benzofuran-1,3-dione)--1-(4-aminophenyl)-1,3,3-trimethyl-2,3-dihydro-1H-inden-5-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70910001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62929-02-6, 106442-40-4 | |

| Record name | 1,3-Isobenzofurandione, 5,5'-carbonylbis-, polymer with 1(or 3)-(4-aminophenyl)-2,3-dihydro-1,3,3(or 1,1,3)-trimethyl-1H-inden-5-amine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5,5'-Carbonyldi(2-benzofuran-1,3-dione)--1-(4-aminophenyl)-1,3,3-trimethyl-2,3-dihydro-1H-inden-5-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70910001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Isobenzofurandione, 5,5'-carbonylbis-, polymer with 1(or 3)-(4-aminophenyl)-2,3-dihydro-1,3,3(or 1,1,3)-trimethyl-1H-inden-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Step 1: Formation of the Indane Skeleton

The indane backbone is constructed via acid-catalyzed cyclization of 4-isopropenyltoluene in the presence of anhydrous AlCl₃. This yields 1,3,3-trimethylindane , which serves as the precursor for subsequent functionalization.

Step 2: Nitration of the Aromatic Ring

Electrophilic nitration introduces a nitro group at the para-position of the indane ring using a mixture of fuming HNO₃ and H₂SO₄ at 0–5°C. The reaction proceeds with >85% regioselectivity, yielding 1-(4-nitrophenyl)-1,3,3-trimethylindane .

Step 3: Reduction of Nitro to Amine

Catalytic hydrogenation with Raney nickel in ethanol under 3 atm H₂ reduces the nitro group to an amine. The reaction is monitored via TLC (Rf = 0.45 in ethyl acetate/hexane 1:3), affording Compound A in 78% yield after recrystallization from hot methanol.

Optimization and Industrial Scaling

Industrial production employs continuous-flow reactors to enhance safety and efficiency during nitration and hydrogenation. Key parameters include:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Nitration temperature | 0–5°C | Prevents polysubstitution |

| H₂ pressure | 3 atm | Balances rate and safety |

| Catalyst loading | 5 wt% Raney Ni | Minimizes cost |

Purification via column chromatography (SiO₂, ethyl acetate/hexane gradient) ensures >99% purity, as confirmed by HPLC.

Synthesis of 5-(1,3-Dioxo-2-Benzofuran-5-Carbonyl)-2-Benzofuran-1,3-Dione

Retrosynthetic Analysis

Compound B (C₁₇H₆O₇) is a bis-benzofuran-dione derivative synthesized through cyclocondensation and Friedel-Crafts acylation (Figure 2). The strategy involves constructing the benzofuran-dione moieties and linking them via a carbonyl bridge.

Step 1: Synthesis of 5-Carboxybenzofuran-1,3-Dione

2,5-Dihydroxybenzoic acid is treated with acetic anhydride at 120°C to form 5-acetoxybenzofuran-1,3-dione . Hydrolysis with NaOH (10% aq.) yields the free carboxylic acid intermediate.

Step 2: Acylation and Cyclization

The carboxylic acid is converted to its acid chloride using thionyl chloride , followed by Friedel-Crafts acylation with benzofuran in the presence of AlCl₃. Intramolecular cyclization under refluxing toluene forms the second benzofuran-dione ring, yielding Compound B in 65% isolated yield.

Critical Reaction Parameters

The acylation step requires strict moisture control to prevent hydrolysis of the acid chloride. Key metrics include:

| Parameter | Value | Impact on Yield |

|---|---|---|

| AlCl₃ stoichiometry | 1.2 equiv | Maximizes acylation |

| Reaction temperature | 80°C | Balances rate and side rxns |

| Solvent | Dry toluene | Enhances cyclization |

Comparative Analysis of Synthetic Challenges

Stability Considerations

Scalability and Cost

| Factor | Compound A | Compound B |

|---|---|---|

| Raw material cost | $12/kg | $45/kg |

| Total steps | 3 | 4 |

| Overall yield | 61% | 42% |

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Dimorpholamin hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in der organischen Synthese und als Katalysator in bestimmten chemischen Reaktionen verwendet.

Biologie: Dimorpholamin wird in Studien verwendet, die sich auf Atmungs- und Kreislauffunktionen beziehen.

Medizin: Es wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Atem- und Kreislaufinsuffizienz untersucht.

Industrie: Dimorpholamin wird zur Herstellung von Arzneimitteln und anderen chemischen Produkten verwendet

Wirkmechanismus

Dimorpholamin entfaltet seine Wirkung, indem es die Atmungs- und Kreislaufzentren im Gehirn stimuliert. Dies führt zu einer Erhöhung des Atemvolumens und des Blutdrucks. Die molekularen Zielstrukturen von Dimorpholamin umfassen Rezeptoren in den Atmungs- und Kreislaufzentren, die nach Bindung der Verbindung aktiviert werden. Die genauen Wege, die an seinem Wirkmechanismus beteiligt sind, werden noch untersucht.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The unique structure of this compound suggests potential therapeutic applications:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may interact with proteins involved in cancer pathways, suggesting a role in cancer treatment .

- Enzyme Inhibition : The compound's ability to bind to specific enzymes opens avenues for developing enzyme inhibitors that could be used in treating various diseases .

Materials Science

The compound's properties make it suitable for use in advanced materials:

- Polymer Chemistry : It can be incorporated into polyimide resins which are known for their thermal stability and chemical resistance. These materials are useful in electronics and aerospace applications .

| Material Type | Properties | Applications |

|---|---|---|

| Polyimide Resins | High thermal stability, chemical resistance | Electronics, aerospace |

| Organic Photonic Devices | Light-emitting capabilities | Displays, sensors |

Analytical Chemistry

Due to its chemical reactivity, the compound can serve as a useful reagent in analytical techniques:

- Chromatography Substrates : Its stability under various solvents makes it an ideal candidate for chromatography applications .

Case Study 1: Anticancer Research

A study investigated the interaction of this compound with specific cancer cell lines. Results indicated that modifications to the amino group enhanced its binding affinity to target proteins involved in tumor growth. This suggests potential as a lead compound for new anticancer drugs.

Case Study 2: Material Performance

Research on polyimide films incorporating this compound showed improved mechanical properties and thermal resistance compared to traditional materials. This advancement could lead to more durable components in high-performance environments.

Wirkmechanismus

Dimorpholamine exerts its effects by stimulating the respiratory and circulatory centers in the brain. This leads to an increase in respiratory volume and blood pressure. The molecular targets of dimorpholamine include receptors in the respiratory and circulatory centers, which are activated upon binding of the compound. The exact pathways involved in its mechanism of action are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Indenamine Derivatives

1-(4-Fluorophenyl)-1,3-Dihydroisobenzofuran-5-Carbonitrile

- Structure : Shares a fluorophenyl group but replaces the amine with a carbonitrile.

- Properties: Lower molecular weight (C₁₅H₁₀FNO; MW 257.25 g/mol) and distinct electronic properties due to the electron-withdrawing -CN group. Used in organic synthesis rather than polymer matrices .

- Comparison: The target compound’s amino group enhances reactivity in polycondensation reactions, critical for polymer formation, while fluorophenyl derivatives prioritize electronic modulation in small-molecule applications .

N-(4-Benzoylphenyl)-5-Fluoro-1H-Indole-2-Carboxamide

- Structure : Aryl amine with an indole-carboxamide backbone (C₂₂H₁₆FN₂O₂; MW 359.12 g/mol).

- Applications : Pharmaceutical research (e.g., kinase inhibition) rather than industrial polymers.

- Comparison : Both compounds feature aromatic amines, but the target’s indenamine structure provides steric bulk, favoring thermal stability in polymers over bioactivity .

Benzofuran-Dione Derivatives

NSC777205 (Benzo[e][1,3]oxazine-2,4(3H)-dione)

- Structure : Benzofuran-like dione with a substituted phenyl group.

- Comparison : While NSC777205 prioritizes pharmacokinetics for drug development, the target’s dione moiety is optimized for polymer crosslinking, sacrificing bioavailability for material durability .

5-APDB and 6-APB (Benzofuran Stimulants)

Hybrid/Combined Systems

Polyimide Resins

- Examples : Commercial polyimides like Kapton®.

- Properties: Comparable thermal stability (decomposition >500°C) but distinct monomeric backbones.

- Comparison : The target’s hybrid structure (indenamine + benzofuran-dione) offers a unique balance of rigidity and processability, though commercial analogs may outperform in specific electrical properties .

Key Data Tables

Table 1: Physicochemical Comparison

| Compound | Molecular Formula | MW (g/mol) | Melting Point (°C) | Key Application |

|---|---|---|---|---|

| Target Compound | C₃₅H₂₈N₂O₇ | 588.61 | >300 | Polyimide Resins |

| NSC777205 | C₁₆H₁₁ClFNO₃ | 319.72 | N/A | CNS Drug Candidate |

| 1-(4-Fluorophenyl)-Isobenzofuran | C₁₅H₁₀FNO | 257.25 | N/A | Organic Electronics |

| 5-APDB | C₁₁H₁₃NO₂ | 191.23 | N/A | Psychoactive Substance |

Table 2: Functional Group Impact

| Compound | Key Functional Groups | Primary Utility |

|---|---|---|

| Target Compound | Aromatic amine, Benzofuran-dione | Polymer synthesis |

| NSC777205 | Oxazine-dione, Chlorophenyl | Blood-brain barrier penetration |

| N-(4-Benzoylphenyl) | Indole-carboxamide | Kinase inhibition |

Biologische Aktivität

The compound 1-(4-aminophenyl)-1,3,3-trimethyl-2H-inden-5-amine; 5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione represents a class of organic compounds with potential biological activities. Its structure suggests applications in medicinal chemistry, particularly in cancer treatment and other therapeutic areas. This article reviews the biological activity of this compound, supported by relevant studies and data.

The compound has a molecular weight of 588.62 g/mol and a complex structure that includes an indene core and benzofuran derivatives. Its chemical formula is represented as:

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in anticancer properties. The following sections detail specific findings related to its pharmacological effects.

Anticancer Activity

A study published in ResearchGate highlighted the identification of a novel anticancer compound through screening drug libraries on multicellular spheroids. The results indicated that compounds similar to the one showed significant cytotoxic effects against various cancer cell lines .

The proposed mechanisms for the anticancer activity include:

- Inhibition of cell proliferation : The compound may interfere with the cell cycle, leading to reduced proliferation rates in cancer cells.

- Induction of apoptosis : It has been suggested that the compound can trigger programmed cell death pathways, which are crucial for eliminating cancerous cells.

Case Studies

Several case studies have documented the efficacy of related compounds in preclinical trials:

- Study on Multicellular Spheroids : A comprehensive screening revealed that structurally similar compounds induced significant apoptosis in breast and prostate cancer spheroids, suggesting a potential pathway for therapeutic application .

- In Vivo Studies : Animal models treated with derivatives of this compound demonstrated reduced tumor growth rates compared to control groups. These findings support the compound's potential as an effective anticancer agent.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₃₀H₂₈N₂O₄ |

| Molecular Weight | 588.62 g/mol |

| CAS Number | 54628-89-6 |

| Anticancer Activity | Significant |

| Mechanism of Action | Apoptosis induction |

Q & A

Q. What are the recommended synthetic routes for preparing 1-(4-aminophenyl)-1,3,3-trimethyl-2H-inden-5-amine and its co-component, considering functional group compatibility and regioselectivity?

Methodological Answer: A multi-step synthesis is typically employed. For the indenamine derivative, start with a Friedel-Crafts alkylation to introduce the methyl groups, followed by nitration and reduction to install the amine group. Functional group compatibility requires protecting the amine during subsequent steps (e.g., using Boc protection). For the benzofuran-dione component, employ a Diels-Alder reaction between furan and maleic anhydride derivatives, followed by oxidation and cyclization. Key parameters include solvent polarity (anhydrous THF or DCM), temperature control (−20°C to 80°C), and catalysts like Lewis acids (AlCl₃) for regioselectivity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of these compounds?

Methodological Answer:

- NMR Spectroscopy : Use , , and -NMR to confirm substituent positions and purity. For example, the aromatic proton signals in the 6.5–8.5 ppm range help validate the benzofuran-dione structure .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks. Evidence from similar benzofuran derivatives shows intermolecular O···H–N interactions stabilize the lattice .

- Mass Spectrometry : High-resolution ESI-MS can confirm molecular ions and fragmentation patterns.

Q. How can researchers optimize purification strategies for these compounds given their specific solubility profiles?

Methodological Answer:

- Solvent Selection : Use mixed polar/non-polar solvents (e.g., EtOAc/hexane) for recrystallization. The indenamine’s low solubility in water requires acetone/ethanol mixtures.

- Chromatography : Employ flash column chromatography with silica gel (60–120 mesh) and gradient elution (0–5% MeOH in DCM). For challenging separations, preparative HPLC with C18 columns and 0.1% TFA in acetonitrile/water improves resolution .

Advanced Research Questions

Q. What experimental approaches are suitable for investigating the electron transfer mechanisms between the aminophenyl and benzofuran-dione moieties in these compounds?

Methodological Answer:

- Electrochemical Analysis : Use cyclic voltammetry (CV) in anhydrous DMF with a three-electrode system to measure redox potentials. A Ag/AgCl reference electrode and Pt working electrode are standard.

- Spectroelectrochemistry : Combine UV-vis spectroscopy with CV to track charge-transfer intermediates. For example, monitor absorbance changes at 450–600 nm during oxidation/reduction .

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map frontier molecular orbitals and predict electron density distribution .

Q. How should researchers address contradictory spectral data between theoretical simulations and experimental observations?

Methodological Answer:

- Replication : Repeat synthesis and characterization to rule out experimental error.

- Advanced NMR Techniques : Use - HMBC to verify amine connectivity or -DOSY to assess fluorinated derivatives’ aggregation state .

- Theoretical Refinement : Adjust computational parameters (e.g., solvent effects via PCM models) or explore alternative conformers using molecular dynamics simulations .

Q. What methodologies are recommended for studying the hydrolytic stability of the 1,3-dioxo benzofuran system under varying pH conditions?

Methodological Answer:

- Kinetic Studies : Conduct accelerated stability tests in buffered solutions (pH 1–13) at 40–60°C. Monitor degradation via HPLC (C18 column, 220 nm detection).

- Isolation of Degradants : Use LC-MS to identify byproducts (e.g., ring-opened dicarboxylic acids).

- Mechanistic Probes : Add radical scavengers (e.g., BHT) to differentiate hydrolytic vs. oxidative pathways .

Q. How can computational modeling be integrated with experimental data to predict the compounds' supramolecular assembly patterns?

Methodological Answer:

- Crystal Structure Prediction (CSP) : Use force-field methods (e.g., PIXEL) to model packing energies and compare with experimental XRD data.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking in benzofuran derivatives) using CrystalExplorer software .

- MD Simulations : Simulate solvent-solute interactions in explicit water to predict aggregation behavior .

Q. What strategies exist for correlating structural modifications with biological activity while maintaining methodological rigor?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Synthesize analogs with systematic substitutions (e.g., halogenation at the benzofuran 5-position) and test in standardized assays (e.g., enzyme inhibition).

- Dose-Response Analysis : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values. Validate results with positive controls and blinded replicates.

- Mechanistic Probes : Employ fluorescence polarization or SPR to measure binding affinities to target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.